4-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]morpholine
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Overview
Description
4-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]morpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the pyrimidine moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Morpholine Ring: This step may involve the reaction of diethanolamine with suitable reagents to form the morpholine ring.
Introduction of Pyrimidine Moiety: This can be done through nucleophilic substitution reactions where the pyrimidine ring is introduced to the piperidine-morpholine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (PKB or Akt).
Pyrazolo[3,4-d]pyrimidine Derivatives: Investigated as CDK2 inhibitors with potential anticancer properties.
Uniqueness
4-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
morpholin-4-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(17-6-8-20-9-7-17)18-5-1-2-12(10-18)21-13-3-4-15-11-16-13/h3-4,11-12H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMDUGSXOOOTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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